2-cyano-N-(4-methylpyridin-2-yl)acetamide

Organic Synthesis Reaction Selectivity Cyanoacetamide Cyclization

2-Cyano-N-(4-methylpyridin-2-yl)acetamide is a cyanoacetamide derivative featuring a 4-methylpyridine moiety, with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol. It appears as a white crystalline powder with a melting point of approximately 142-144 °C, is slightly soluble in water but soluble in common organic solvents, and is stable at room temperature.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 132371-14-3
Cat. No. B2904828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(4-methylpyridin-2-yl)acetamide
CAS132371-14-3
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CC#N
InChIInChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13)
InChIKeyVBWZRNAQFLUSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(4-methylpyridin-2-yl)acetamide (CAS 132371-14-3): A Core Scaffold in Kinase-Focused Drug Discovery


2-Cyano-N-(4-methylpyridin-2-yl)acetamide is a cyanoacetamide derivative featuring a 4-methylpyridine moiety, with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It appears as a white crystalline powder with a melting point of approximately 142-144 °C, is slightly soluble in water but soluble in common organic solvents, and is stable at room temperature . Structurally, this compound serves as a key pharmacophore in the development of kinase inhibitors, particularly for Src kinase and tubulin polymerization dual-targeting agents, and is commonly utilized as a versatile synthetic intermediate .

Why Cyanoacetamide Analogs Cannot Be Casually Substituted for 2-Cyano-N-(4-methylpyridin-2-yl)acetamide


Generic substitution among cyanoacetamide derivatives is not feasible due to the specific impact of the 4-methylpyridine substituent on both synthetic and biological outcomes. The 4-methyl group on the pyridine ring significantly influences the compound's reactivity, as demonstrated in high-pressure syntheses with ethyl cyanoacetate, where it dictates whether the reaction yields an N-(2-pyridyl)cyanoacetamide or cyclizes directly to a pyridopyrimidinone . Furthermore, this specific heteroaryl group serves as a recognized pharmacophore that can be optimized to improve binding affinity and selectivity for kinase targets, a property not shared by all in-class analogs [1]. Therefore, the precise molecular architecture of this compound is critical for achieving desired biological and chemical properties, rendering it non-substitutable.

Quantitative Differentiation Guide: 2-Cyano-N-(4-methylpyridin-2-yl)acetamide vs. N-(4-Methylpyridin-2-yl)acetamide and Other Analogs


Synthetic Pathway Divergence: High-Pressure Reaction Selectivity Defines Product Fate

Under identical high-pressure conditions with ethyl cyanoacetate, 2-cyano-N-(4-methylpyridin-2-yl)acetamide and its des-cyano analog, N-(4-methylpyridin-2-yl)acetamide, follow divergent synthetic pathways. The presence of the cyano group is the key structural determinant that enables a direct cyclization to 4-amino-4H-pyrido[1,2-a]pyrimidin-2-one, bypassing the formation of the open-chain acetamide intermediate . This demonstrates that the 2-cyano moiety is not a passive substituent but an active participant in the compound's chemical reactivity.

Organic Synthesis Reaction Selectivity Cyanoacetamide Cyclization

Pharmacophore Validation: The 4-Methylpyridin-2-yl Group is Essential for Kinase Inhibitor Development

The 4-methylpyridin-2-yl group, as found in 2-cyano-N-(4-methylpyridin-2-yl)acetamide, serves as a validated pharmacophore for developing kinase inhibitors, whereas simple acetamide derivatives lacking this heteroaryl system do not exhibit the same target engagement [1]. This structural feature can be optimized to improve binding affinity and selectivity, a property that is not inherent to compounds like N-(4-methylpyridin-2-yl)acetamide, which lacks the cyano group and is primarily used as a reagent .

Medicinal Chemistry Kinase Inhibitors Pharmacophore Modeling

Physical Property Differentiation for Formulation Planning

2-Cyano-N-(4-methylpyridin-2-yl)acetamide exhibits a defined melting point of 142-144 °C, a key parameter for assessing purity and developing purification protocols . Its solubility profile, being slightly soluble in water but soluble in common organic solvents, provides a predictable basis for reaction media selection . While specific stability data for the comparator N-(4-methylpyridin-2-yl)acetamide is not found in the provided sources, the reported stability of the target compound at room temperature is a baseline for handling and storage.

Pre-formulation Solubility Stability Melting Point

Primary Application Scenarios for 2-Cyano-N-(4-methylpyridin-2-yl)acetamide in Research and Development


Synthesis of Pyrido[1,2-a]pyrimidin-2-one Kinase Inhibitor Scaffolds

This compound is the definitive starting material for synthesizing 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones via high-pressure reaction with ethyl cyanoacetate, a pathway unavailable to its des-cyano analog . The resulting bicyclic heterocycles are core structures in numerous kinase inhibitor programs, making this compound essential for accessing this specific chemical space.

Development of Dual Src/Tubulin Inhibitors for Oncology

As a key intermediate containing the 4-methylpyridin-2-yl pharmacophore, 2-cyano-N-(4-methylpyridin-2-yl)acetamide is utilized in the synthesis of dual Src kinase/tubulin polymerization inhibitors like KX2-361 (tirbanibulin analog) . This application leverages the compound's validated pharmacophore to create agents with a unique dual mechanism of action for enhanced anticancer efficacy.

Diversification of Heteroaryl Cyanoacetamide Libraries

The compound's unique reactivity, driven by its cyano group and pyridine moiety, allows it to participate in cyclization and functionalization reactions that are not possible with simpler analogs . This makes it a valuable building block for creating diverse chemical libraries for high-throughput screening against various biological targets, including antiparasitic kinases .

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